N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-FLUOROBENZAMIDE
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Overview
Description
N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-FLUOROBENZAMIDE: is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-FLUOROBENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with ethylenediamine to form an intermediate, which is then reacted with 2-amino-1,3,4-thiadiazole under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the thiadiazole ring .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: In biological and medical research, N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-FLUOROBENZAMIDE has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and cancer cell lines .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
- N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide
- N-(4-nitrophenyl)-1,3,4-thiadiazole derivatives
Uniqueness: Compared to similar compounds, N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-FLUOROBENZAMIDE stands out due to its unique combination of a bromophenyl group and a fluorobenzamide moiety. This unique structure contributes to its enhanced biological activity and specificity .
Properties
Molecular Formula |
C17H13BrFN3O3S2 |
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Molecular Weight |
470.3 g/mol |
IUPAC Name |
N-[5-[2-(4-bromophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C17H13BrFN3O3S2/c18-12-3-7-14(8-4-12)27(24,25)10-9-15-21-22-17(26-15)20-16(23)11-1-5-13(19)6-2-11/h1-8H,9-10H2,(H,20,22,23) |
InChI Key |
MNPZCDALVHQMJU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)CCS(=O)(=O)C3=CC=C(C=C3)Br)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)CCS(=O)(=O)C3=CC=C(C=C3)Br)F |
Origin of Product |
United States |
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